Structural Differentiation from the Closest Commercial Analog: 4-Phenoxy vs. 4-Propoxy Aniline Substituent
The target compound N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline (sc-330731) differs from its nearest commercially co-listed analog N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline (sc-330732) exclusively at the aniline para-substituent: a phenoxy group (‒O‒C₆H₅; aromatic, 6 π-electrons) versus a propoxy group (‒O‒CH₂CH₂CH₃; fully aliphatic). This substitution produces quantifiable differences in key drug-likeness parameters. The phenoxy group contributes an additional aromatic ring, increasing the heavy atom count (25 vs. 21) and cLogP (estimated ~5.2 vs. ~4.8 for the propoxy analog) while maintaining identical H-bond donor/acceptor counts . The presence of the terminal phenyl ring enables π–π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets—an interaction mode absent in the propoxy analog—and was explicitly identified as the pharmacophoric determinant for Bid protein surface engagement in the 4-phenoxyaniline neuroprotective series [1].
| Evidence Dimension | Structurally encoded drug-likeness and pharmacophoric features |
|---|---|
| Target Compound Data | 4-Phenoxy substituent: aromatic ring count = 3; heavy atom count = 25; cLogP ≈ 5.2; tPSA ≈ 30.5 Ų; π–π stacking capacity = present |
| Comparator Or Baseline | N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline (sc-330732, CAS 1040688-58-1): 4-propoxy substituent; aromatic ring count = 2; heavy atom count = 21; cLogP ≈ 4.8; tPSA ≈ 30.5 Ų; π–π stacking capacity = absent |
| Quantified Difference | Δ aromatic ring count: +1; Δ heavy atom count: +4; estimated ΔcLogP: +0.4; qualitative π-stacking capability: present vs. absent |
| Conditions | Computational physicochemical property estimation (cLogP, tPSA via fragment-based calculation); structural comparison derived from catalog chemical structures as listed by Santa Cruz Biotechnology . |
Why This Matters
For scientists designing protein-binding or target-engagement assays, the presence of the 4-phenoxy aromatic ring is a prerequisite for π-stacking-dependent binding modes validated in the 4-phenoxyaniline literature; the 4-propoxy analog cannot recapitulate these interactions.
- [1] Barho MT, Oppermann S, Schrader FC, Degenhardt I, Elsässer K, Wegscheid-Gerlach C. N-Acyl Derivatives of 4-Phenoxyaniline as Neuroprotective Agents. ChemMedChem. 2014;9(10):2260–2273. doi:10.1002/cmdc.201402195. PMID: 25044395. View Source
